molecular formula C11H13ClO B7976178 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL

1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL

Cat. No.: B7976178
M. Wt: 196.67 g/mol
InChI Key: IPPHKPDNNAFKLL-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL is an organic compound that belongs to the class of phenylbutenols It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, along with a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with a suitable butenol derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-(3-Chloro-4-methylphenyl)-1-buten-4-one.

    Reduction: Formation of 4-(3-Chloro-4-methylphenyl)-1-butanol.

    Substitution: Formation of 4-(3-Amino-4-methylphenyl)-1-buten-4-ol or 4-(3-Mercapto-4-methylphenyl)-1-buten-4-ol.

Scientific Research Applications

1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the butenol side chain.

    3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.

    4-(3-Chloro-4-methylphenyl)-1-butanol: Saturated analog of 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHKPDNNAFKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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